4-Iodoimidazole
Overview
Description
4-Iodoimidazole is an organic compound with the molecular formula C3H3IN2 . It is a white or pale yellow solid . The compound has a molecular weight of 193.97 g/mol . It is used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A versatile two-step synthesis of C4- and C5-arylated 2′-deoxyribosylimidazoles was elaborated using enzymatic N-transglycosylation followed by microwave-assisted Pd-catalysed arylation reactions .
Molecular Structure Analysis
The molecular structure of 4-Iodoimidazole is characterized by non-adjacent nitrogen atoms in meta-substitution . The InChI representation of the molecule is InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H, (H,5,6)
. The Canonical SMILES representation is C1=C (NC=N1)I
.
Chemical Reactions Analysis
The chemical reactions involving 4-Iodoimidazole are characterized by the bonds constructed during the formation of the imidazole . The reaction conditions permit managing regioselectivity (N3 versus N1-isomers) in the enzymatic glycosylation of 4-iodoimidazole .
Physical And Chemical Properties Analysis
4-Iodoimidazole has a density of 2.3±0.1 g/cm3, a boiling point of 348.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol, and it has a flash point of 164.5±20.4 °C . The compound has a molar refractivity of 31.7±0.3 cm3 .
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
4-Iodoimidazole: is utilized in the development of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials that have a wide range of applications due to their high surface areas, well-defined apertures, and tunable affinities for different molecules. In particular, 4-Iodoimidazole has been applied as a daughter linker in vapor-phase linker exchange (VPLE) methodologies for MOF modification . This process allows for the insertion of various linker analogs with functional groups into frameworks, enhancing performance and expanding functionality.
Gas Storage and Separation
The halogen-incorporated ZIFs (Zeolitic Imidazolate Frameworks), using 4-Iodoimidazole , exhibit impressive CO2/N2 and CH4/N2 adsorption selectivities . These selectivities are two to six times higher than those of conventional adsorbents, making them highly efficient for gas storage and separation applications .
Catalysis
In catalysis, 4-Iodoimidazole -based MOFs can be used to regulate pore structures, sorption properties, and reactivities. This can lead to the construction of new MOFs that are unattainable via conventional synthesis, opening up new possibilities in catalytic processes .
Sensing
Due to its specific chemical characteristics, 4-Iodoimidazole can be incorporated into MOFs used for sensing applications. These MOFs can be engineered to have tunable affinities for different molecules, which is crucial for the detection and quantification of various substances .
Optics
4-Iodoimidazole: is also relevant in the field of optics. MOFs containing 4-Iodoimidazole can be designed for specific optical applications, such as the development of new types of photonic materials .
Pharmaceutical Synthesis
4-Iodoimidazole: plays a significant role in the synthesis of imidazoles, which are key components in functional molecules used in pharmaceuticals. The versatility of imidazoles makes them valuable for creating a diverse range of medicinal compounds .
Agrochemicals
Similar to pharmaceuticals, imidazoles synthesized using 4-Iodoimidazole are utilized in agrochemicals. These compounds can provide effective solutions for pest control and crop protection .
Solar Energy Research
Recent research into dyes for solar cells has highlighted the use of imidazoles, including those derived from 4-Iodoimidazole . These compounds can improve the efficiency and performance of solar cells, contributing to the advancement of solar energy technologies .
Safety and Hazards
Future Directions
The future outlook for the 4-Iodoimidazole market is expected to be favorable, with rising investments in research and development activities and the continuous expansion of pharmaceutical and other industries . The market’s growth potential is projected to reach around USD XX.X billion by 2031, up from USD XX.X billion in 2023 .
Mechanism of Action
Target of Action
4-Iodoimidazole is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole is a key component of several natural compounds such as enzymes, nucleic acids, and alkaloids that play a role in biological processes . The primary targets of imidazole include various proteins and enzymes such as Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . These targets play crucial roles in various biological processes and pathways.
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their function . The presence of the iodine atom in 4-Iodoimidazole may enhance its reactivity, potentially influencing its interaction with its targets.
Biochemical Pathways
Imidazole is involved in several biochemical pathways. It is an intermediate in both the histidine biosynthesis and purine biosynthesis pathways . The imidazole moiety of histidine plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . In the purine biosynthesis pathway, the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized but used only in purine biosynthesis .
Pharmacokinetics
Imidazole and its derivatives are generally known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body. The presence of the iodine atom may also affect the metabolism and excretion of 4-Iodoimidazole.
Result of Action
Imidazole and its derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of 4-Iodoimidazole would depend on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Iodoimidazole. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, reactivity, and interactions with its targets. Additionally, environmental factors can influence the spread of antimicrobial resistance, which is a significant concern with the use of antimicrobial compounds .
properties
IUPAC Name |
5-iodo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMXJKPZOPRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345704 | |
Record name | 4-Iodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71759-89-2 | |
Record name | 4-Iodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-iodoimidazole considered a valuable building block in organic synthesis?
A1: 4-Iodoimidazole serves as a versatile precursor for synthesizing diversely functionalized imidazoles. Its iodine atom readily participates in various coupling reactions, such as the Stille coupling [, ], enabling the introduction of diverse substituents at the 4-position of the imidazole ring. This versatility makes it a key intermediate in synthesizing natural products like granulatimide [] and lissodendrin B [], as well as potential pharmaceutical compounds [, , , , ].
Q2: What are some examples of reactions where 4-iodoimidazole plays a crucial role?
A2: 4-Iodoimidazole participates in numerous reactions, including:
- Stille Coupling: Reacting 4-iodoimidazole with organostannanes in the presence of a palladium catalyst yields 4-substituted imidazoles [, ]. This reaction is particularly useful for introducing aryl and vinyl groups, broadening the scope of accessible imidazole derivatives.
- Metal-Halogen Exchange: Treating 4-iodoimidazole with strong bases like n-butyllithium generates a nucleophilic imidazol-4-yl anion [, ]. This reactive intermediate can be trapped with various electrophiles, providing access to a wide range of 4-substituted imidazoles.
- Suzuki-Miyaura Coupling: This reaction allows for the coupling of 4-iodoimidazole with boronic acids in the presence of a palladium catalyst, offering a complementary method to Stille coupling for the synthesis of 4-aryl imidazoles [].
Q3: Are there specific challenges associated with the synthesis or use of 4-iodoimidazole?
A3: One challenge lies in controlling the regioselectivity of reactions involving the imidazole ring. For instance, enzymatic glycosylation of 4-iodoimidazole can lead to both N1 and N3 isomers []. Additionally, while 2-iodoimidazoles readily undergo deiodination in the presence of thiols, 4-iodoimidazoles are stable under these conditions [], highlighting the influence of substituent position on reactivity.
Q4: Are there analytical techniques commonly employed for studying 4-iodoimidazole and its derivatives?
A4: Various spectroscopic methods are used to characterize 4-iodoimidazole and its derivatives. These include:
Q5: What are some potential applications of 4-iodoimidazole derivatives in medicinal chemistry?
A5: The imidazole ring is a prominent pharmacophore found in various drugs. 4-Iodoimidazole derivatives have been explored for developing:
- Angiotensin II Receptor Antagonists: Researchers have synthesized potent and selective angiotensin II receptor antagonists using 2-butyl-4-iodoimidazole-5-carboxaldehyde as a key intermediate [, ].
- Antimetabolites: Synthesis of the antimetabolite 2-fluoro-L-histidine utilized 2-fluoro-4-iodoimidazole as a starting material [].
- Antiviral and Anticancer Agents: The chemoenzymatic synthesis of flexible nucleosides, enabled by 4-iodoimidazole, holds promise for developing novel antiviral and anticancer drugs [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.